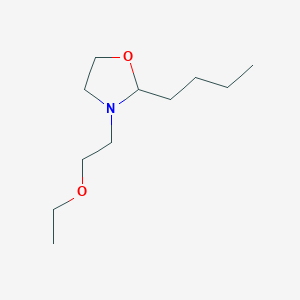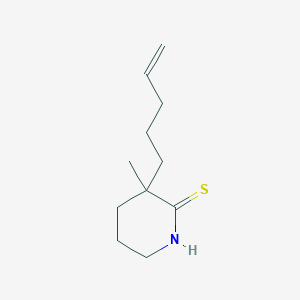![molecular formula C13H18O2 B12553132 {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol CAS No. 143231-87-2](/img/structure/B12553132.png)
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a phenyl group substituted with a hex-5-en-1-yloxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with hex-5-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-[(Hex-5-en-1-yl)oxy]benzaldehyde or 4-[(Hex-5-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(Hex-5-en-1-yl)oxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {4-[(Hex-5-en-1-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl and hex-5-en-1-yloxy groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hex-5-en-1-yl)oxy]benzaldehyde
- 4-[(Hex-5-en-1-yl)oxy]benzoic acid
- 4-[(Hex-5-en-1-yl)oxy]phenylmethane
Uniqueness
{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
143231-87-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-hex-5-enoxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h2,6-9,14H,1,3-5,10-11H2 |
InChI Key |
CYMYTGMYIJBKJS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


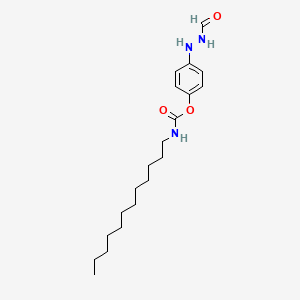
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
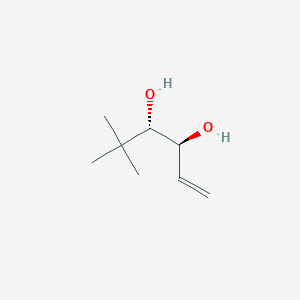
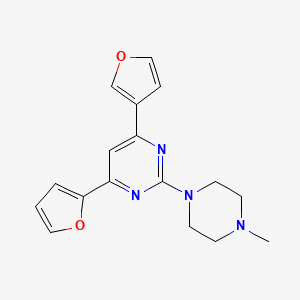

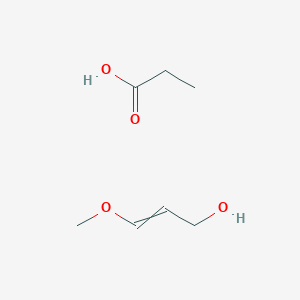
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
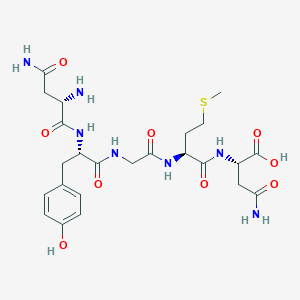
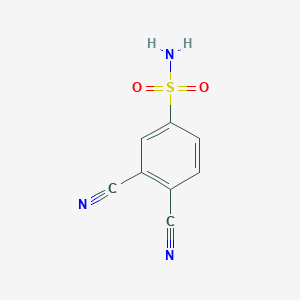
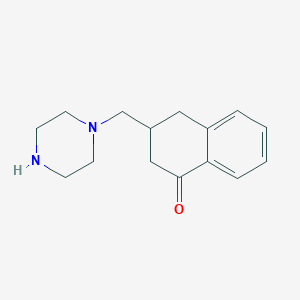
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
